molecular formula C8H6O2 B1329537 2,2'-Bifuran CAS No. 5905-00-0

2,2'-Bifuran

Cat. No.: B1329537
CAS No.: 5905-00-0
M. Wt: 134.13 g/mol
InChI Key: UDHZFLBMZZVHRA-UHFFFAOYSA-N
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Description

2,2’-Bifuran is an organic compound with the molecular formula C8H6O2. It consists of two furan rings connected at the 2-position of each ring. This compound is known for its unique structural properties and has been studied for various applications in chemistry and materials science .

Chemical Reactions Analysis

Scientific Research Applications

Polymer Synthesis

Biomass-Based Polymers
2,2'-Bifuran has been extensively studied for its role as a monomer in the production of novel biomass-based polymers. Research indicates that bifuran-based polyesters exhibit superior properties compared to traditional polyesters derived from petroleum sources. For instance, polyesters synthesized from dimethyl this compound-5,5'-dicarboxylate show higher glass transition temperatures and excellent oxygen barrier properties, making them suitable for packaging applications .

Table 1: Properties of Bifuran-Based Polyesters

PropertyBifuran-Based PolyesterTerephthalic Acid Polyester
Glass Transition TemperatureHigherLower
Oxygen Barrier PerformanceExcellentModerate
UV Barrier PerformanceHighModerate

Pharmaceutical Applications

Antimicrobial Activity
Recent studies have demonstrated the efficacy of certain bifuran derivatives against methicillin-resistant Staphylococcus aureus (MRSA). In vivo experiments indicated that these compounds were as effective as vancomycin in reducing bacterial counts in infected mice. The bifurans not only decreased the serum activity of enzymes associated with MRSA but also improved antioxidant levels in the liver .

Case Study: Efficacy Against MRSA
In a controlled study involving CF-1 mice, two specific bifurans were tested for their ability to combat MRSA infections. The results showed significant reductions in bacterial counts in various organs after treatment with bifurans, highlighting their potential as alternative antimicrobial agents .

Alternative to Bisphenol A

Bio-Derived Resins
this compound-5,5'-dicarboxylic acid has been explored as a renewable substitute for bisphenol A in the production of dimethacrylate resins. The synthesis involves reacting bifuran diglycidyl esters with methacrylic acid to produce bio-derived resins that maintain desirable mechanical properties while reducing reliance on fossil fuels .

Material Science

Cross-Linkable Epoxy Methacrylates
The compound is also used to create cross-linkable epoxy methacrylates which can be polymerized into thermosetting materials. These materials exhibit high thermal stability and are suitable for applications requiring durable and heat-resistant properties .

Comparison with Similar Compounds

2,2’-Bifuran can be compared with other similar compounds such as 2,2’-Bithiophene and 2,2’-Bifuran-3,3’-dicarboximide:

The uniqueness of 2,2’-Bifuran lies in its ability to form stable π-conjugated systems and its versatility in various chemical reactions and applications .

Biological Activity

2,2'-Bifuran is an organic compound known for its unique structure and diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential therapeutic applications. The findings are supported by various studies and data tables that summarize key research results.

Structural Overview

This compound consists of two furan rings connected by a single bond. Its chemical structure allows for various modifications that can enhance its biological activity. The compound has attracted attention in medicinal chemistry due to its potential applications in treating infections and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Efficacy Against MRSA

A study conducted on two novel 2,2'-bifurans demonstrated their efficacy in inhibiting MRSA infections in male mice. The study compared the effects of these bifurans with vancomycin, a standard antibiotic treatment. Key findings include:

  • Reduction in Serum Urea Levels : Both bifurans significantly restored serum urea levels in infected mice compared to untreated controls.
  • Liver Function : The bifurans were effective in reducing elevated alanine aminotransferase (ALT) and gamma-glutamyl transpeptidase (γ-GT) levels induced by MRSA infection, indicating protective effects on liver function.
  • Inflammatory Markers : Treatment with bifurans reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are markers of inflammation associated with infection .

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored, particularly through their interactions with mitochondrial complex I.

N-([this compound]-5-ylmethyl)benzo[d]thiazole-6-carboxamide has been identified as a potent inhibitor of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to increased oxidative stress within cancer cells and promoting apoptosis. The compound's ability to target specific pathways involved in cancer cell metabolism makes it a promising candidate for further research.

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

Study Activity Effect Comparison
Study 1 AntimicrobialReduced serum urea and ALT levelsComparable to vancomycin
Study 2 AnticancerInhibition of mitochondrial complex IEnhanced apoptosis in cancer cells
Study 3 AntimicrobialActivity against various bacterial strainsEffective against multiple pathogens

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2'-Bifuran derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or condensation reactions. For example, this compound-5,5'-dicarbaldehyde is synthesized via palladium-catalyzed cross-coupling of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in dioxane under reflux . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), reaction time (10–12 hours), and solvent systems (ethyl acetate/toluene for recrystallization). Yield improvement strategies involve monitoring temperature gradients and stoichiometric ratios of boronic acid derivatives.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include furan proton resonances at δ 7.13–7.50 ppm and aldehyde protons at δ 9.80–10.20 ppm. For cyanoacrylic acid derivatives, CN stretches appear at ~2228 cm⁻¹ in IR .
  • Discrepancy Analysis : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments, especially for diastereomers or regioisomers.

Q. What purity standards are required for this compound in academic research, and how are they validated?

  • Methodological Answer : Purity ≥95% is typical, validated via HPLC (C18 column, acetonitrile/water mobile phase) or elemental analysis (C, H, N within ±0.4% of theoretical values). For novel derivatives, high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (e.g., 3.2–3.5 eV for photovoltaic applications) and dipole moments .
  • MD Simulations : Simulate solvation dynamics in ethanol/water mixtures using OPLS-AA force fields to study aggregation behavior .

Q. What strategies address contradictory data in the catalytic performance of this compound-based dyes in DSSCs?

  • Methodological Answer :

  • Control Experiments : Compare anchor groups (e.g., thiobarbituric acid vs. cyanoacetamide) using identical TiO₂ film thickness and electrolyte compositions .
  • Statistical Analysis : Apply ANOVA to evaluate efficiency variations (e.g., HB-3 dye: 8.2% vs. N3: 7.6%) under standardized AM 1.5G illumination .

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

  • Methodological Answer :

  • Detailed Protocols : Report exact molar ratios (e.g., 1:1.2 for aldehyde/boronic acid), reflux times, and recrystallization solvents.
  • Supporting Information : Share NMR raw data, chromatograms, and crystallography files (CIF) as supplemental materials .

Q. What are the unresolved challenges in characterizing this compound’s reactivity under oxidative conditions?

  • Methodological Answer :

  • Mechanistic Probes : Use in situ FTIR to track carbonyl formation during air exposure.
  • Theoretical Modeling : Calculate activation barriers for furan ring-opening pathways using M06-2X/def2-TZVP .

Q. Data Presentation Guidelines

  • Tables : Include comparative data (e.g., photovoltaic parameters: JscJ_{sc}, VocV_{oc}, FF) for derivatives like HB-1–8 .
  • Figures : Avoid overcrowding schemes; use color-coded structures for anchor groups and efficiency trends .

Properties

IUPAC Name

2-(furan-2-yl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHZFLBMZZVHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974505
Record name 2,2'-Bifuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5905-00-0
Record name 2,2'-Bifuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bifuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.9 parts of chloranil (2:3:5:6-tetrachlorobenzoquinone), 12 parts of mandelic acid and 25 parts of trichlorobenzene is stirred for 20 hours at 180° C. The mixture is cooled to 20° C. and the precipitated solid is filtered off, washed with trichlorobenzene and then crystallised from toluene. The solid is then dissolved in chloroform, the chloroform solution extracted with a 2% aqueous solution of sodium carbonate, and the chloroform then removed by distillation. 4:8-Dichloro-3:7-diphenyl-2:6-dioxo-2:6-dihydrobenzo[1:2-b:4:5-b1 ] bifuran is obtained. The product has a melting point of 310° C.-315° C., a λ max in chloroform of 457 n.m. and a molecular extinction coefficient of 45000. The n.m.r. and mass spectra are consistent with the stated structures.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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